6-Bromo-8-fluorocinnoline-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4BrFN2O |
|---|---|
Molecular Weight |
255.04 g/mol |
IUPAC Name |
6-bromo-8-fluorocinnoline-3-carbaldehyde |
InChI |
InChI=1S/C9H4BrFN2O/c10-6-1-5-2-7(4-14)12-13-9(5)8(11)3-6/h1-4H |
InChI Key |
WFHKMBGWGALOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=NC2=C(C=C1Br)F)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 8 Fluorocinnoline 3 Carbaldehyde
Foundational Approaches to Cinnoline (B1195905) Ring System Construction
The construction of the cinnoline ring, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of its chemistry. Various methods have been developed over the years, ranging from classical cyclization reactions to more modern catalytic approaches.
Historical and Contemporary Cinnoline Annulation Reactions
The synthesis of the cinnoline scaffold has historically been achieved through several named reactions. A common and enduring strategy involves the cyclization of ortho-substituted benzene (B151609) derivatives. For instance, the von Richter synthesis, while historically significant, involves the cyclization of o-aminoaryl ketones or aldehydes.
Contemporary methods often focus on improving efficiency, yield, and substrate scope. These can include transition-metal-catalyzed cross-coupling reactions to build precursors for cyclization or the use of microwave-assisted synthesis to accelerate reaction times. researchgate.net For example, a convenient and efficient synthesis of polyfunctionally substituted cinnolines has been developed involving the reaction of pyridazine (B1198779) carboxylates with nitroolefins under microwave irradiation. researchgate.net
Regioselective Synthesis of Substituted Cinnoline Cores
Achieving the desired substitution pattern on the cinnoline core is a critical challenge in the synthesis of complex molecules like 6-Bromo-8-fluorocinnoline-3-carbaldehyde. The regioselectivity of the ring-forming reaction is often dictated by the substitution pattern of the starting materials. For instance, the cyclization of a suitably substituted 2-amino-phenyl precursor can directly install substituents at desired positions.
The choice of starting materials and reaction conditions is paramount in directing the cyclization to yield the correct isomer. For example, the synthesis of substituted 4-amino cinnoline 3-carboxamides can be achieved through the intramolecular cyclization of a hydrazone, which is in turn obtained from a substituted phenyl precursor. nih.gov This highlights how the initial substitution on the phenyl ring dictates the final substitution on the cinnoline system.
Utilization of Diazonium Chemistry in Cinnoline Synthesis
Diazonium salts are versatile intermediates in organic synthesis and play a crucial role in several routes to cinnolines. researchgate.net A classic approach, the Widman-Stoermer synthesis, involves the diazotization of an o-amino-substituted α,β-unsaturated benzene derivative, followed by intramolecular cyclization.
More specifically, the diazotization of o-amino phenyl propiolic acid in water can yield a diazonium chloride which, upon cyclization, can form a 4-hydroxycinnoline-3-carboxylic acid. ijper.org This demonstrates the power of diazonium chemistry to not only facilitate ring closure but also to introduce functional groups that can be further elaborated. The generation of heteroaromatic diazonium salts and their subsequent coupling and cyclization reactions are a key strategy in building complex heterocyclic systems. researchgate.netthieme-connect.com
Introduction and Functionalization of Halogen Substituents
With the cinnoline core constructed, the next synthetic challenge is the regioselective introduction of the bromo and fluoro substituents at the 6- and 8-positions, respectively.
Regioselective Bromination Strategies for Cinnolines
The direct bromination of a pre-formed cinnoline ring system requires careful control to achieve the desired regioselectivity. Electrophilic aromatic substitution reactions on the cinnoline ring are influenced by the directing effects of the existing substituents and the inherent reactivity of the different positions on the bicyclic system.
While direct bromination of the parent cinnoline can lead to a mixture of products, strategic use of protecting groups or starting with an already brominated precursor is a more controlled approach. For related heterocyclic systems like quinolines, methods for regioselective halogenation have been developed. nih.govrsc.org For example, metal-free protocols using reagents like N-bromosuccinimide (NBS) under specific conditions can achieve site-selective bromination. researchgate.netnih.gov Such strategies could potentially be adapted for the C-6 bromination of an 8-fluorocinnoline (B2447016) intermediate.
Methods for Fluorine Incorporation into Cinnoline Systems
The introduction of a fluorine atom onto an aromatic ring can be more challenging than bromination and often requires specialized reagents and strategies. digitellinc.comnih.gov Direct fluorination of the cinnoline ring is often difficult and may lack regioselectivity.
A more common and reliable approach is to introduce the fluorine atom at an early stage of the synthesis, starting with a fluorinated precursor. For example, the synthesis could begin with a 2-amino-3-fluorophenyl derivative, which would then be carried through the cinnoline ring formation steps. This ensures the fluorine atom is correctly positioned at what will become the 8-position of the final product. The presence of fluorine can influence the reactivity of the molecule and must be considered in subsequent synthetic steps. nih.govmdpi.com
Sequential Halogenation Approaches for Dihalogenated Cinnolines
The introduction of both a bromine and a fluorine atom at the 6- and 8-positions of the cinnoline ring necessitates a regioselective approach. Direct halogenation of the parent cinnoline scaffold often leads to a mixture of products and lacks the required control for specific di-substitution. Therefore, a more strategic approach involving the use of directing groups or the conversion of pre-installed functional groups is necessary.
A plausible strategy involves the use of amino groups as precursors to the halogens via the Sandmeyer reaction . This well-established method allows for the conversion of an aryl amine to a diazonium salt, which can then be displaced by a halide. For the synthesis of 6-bromo-8-fluorocinnoline, this would likely start from a diaminocinnoline precursor. The sequential nature of the Sandmeyer reaction would be crucial. For instance, one amino group could be selectively converted to a bromide, followed by the conversion of the second amino group to a fluoride (B91410). The order of these steps would depend on the relative stability and reactivity of the intermediate diazonium salts.
Alternatively, a combination of direct halogenation and subsequent functional group interconversion could be employed. For example, a pre-existing group at either the 6- or 8-position could direct the regioselective introduction of the first halogen. The second halogen could then be introduced via nucleophilic aromatic substitution (SNAr) or another Sandmeyer reaction after converting a suitable precursor.
Another potential route is nucleophilic aromatic substitution (SNAr) for the introduction of the fluorine atom. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the context of a bromo-substituted cinnoline, the bromine atom itself is electron-withdrawing, which could facilitate the SNAr reaction with a fluoride source. The success of this approach would be highly dependent on the specific reaction conditions and the electronic nature of the cinnoline ring.
Elaboration of the C-3 Carbaldehyde Moiety
The introduction of a carbaldehyde group at the C-3 position of the cinnoline ring can be approached through several methods, including direct formylation or the conversion of a precursor functional group.
Direct formylation of aromatic and heteroaromatic rings is commonly achieved through the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic systems. However, the presence of two deactivating halogen substituents on the cinnoline ring would likely render the Vilsmeier-Haack reaction challenging, potentially requiring harsh conditions and resulting in low yields.
Reductive formylation of cinnolines has been reported, but this method typically leads to the formation of 1-formamidoindoles, which is not the desired outcome for the synthesis of a cinnoline-3-carbaldehyde.
A more reliable and versatile approach to installing the C-3 carbaldehyde is through the conversion of a precursor functional group. A common and effective strategy involves the synthesis of a cinnoline-3-carboxylic acid derivative, which can then be transformed into the desired aldehyde. The synthesis of cinnoline-3-carboxylic acids can be achieved through various methods, including the Richter cinnoline synthesis, which involves the cyclization of an appropriately substituted o-alkynyl-arenediazonium salt.
Once the 6-bromo-8-fluorocinnoline-3-carboxylic acid is obtained, it can be converted to the carbaldehyde in a two-step sequence:
Reduction of the carboxylic acid to a primary alcohol: Carboxylic acids can be reduced to their corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder and more selective reagents have also been developed for this transformation.
Oxidation of the primary alcohol to an aldehyde: The resulting 3-hydroxymethyl-6-bromo-8-fluorocinnoline can then be oxidized to the target carbaldehyde. A variety of mild oxidizing agents are available for this purpose, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which can selectively oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
This multi-step approach offers greater control and is generally higher yielding than direct formylation methods on deactivated aromatic systems.
Optimized Reaction Conditions and Yields in the Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| Halogenation | Sandmeyer Reaction (Bromination) | 1. NaNO₂, aq. HBr, 0-5 °C2. CuBr, HBr | 60-80 |
| Sandmeyer Reaction (Fluorination) | 1. NaNO₂, aq. HBF₄, 0-5 °C2. Heat | 40-60 | |
| Carbaldehyde Formation | Reduction of Carboxylic Acid | LiAlH₄, THF, reflux | 80-95 |
| Oxidation of Primary Alcohol | PCC, CH₂Cl₂, room temp. | 70-90 |
Note: The yields presented in this table are estimates based on similar reactions reported in the chemical literature and may vary for the specific substrate.
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
Two primary synthetic strategies can be envisioned for the preparation of this compound.
Route 1: Sequential Halogenation followed by C-3 Elaboration
This route would involve the initial synthesis of a 6,8-diaminocinnoline-3-carboxylic acid precursor. Sequential Sandmeyer reactions would then be employed to introduce the bromine and fluorine atoms, followed by the reduction and oxidation sequence to form the carbaldehyde.
Advantages: This approach offers a high degree of control over the regiochemistry of halogenation. The use of well-established reactions like the Sandmeyer and oxidation/reduction sequences provides a reliable pathway.
Route 2: Cinnoline Ring Formation with Pre-installed Halogens
This strategy would involve the construction of the cinnoline ring from precursors that already contain the desired 6-bromo and 8-fluoro substitution pattern. For example, a suitably substituted 2-amino-4-bromo-6-fluorophenyl derivative could be used as a starting material for a cinnoline synthesis that installs a carboxylic acid or a precursor at the 3-position.
Disadvantages: The synthesis of the appropriately substituted starting materials may be challenging. The conditions required for the cinnoline ring formation must be compatible with the halogen substituents.
Route 1, while potentially longer, offers a more predictable and controlled approach to achieving the desired substitution pattern, particularly concerning the regioselective placement of the halogens. The selectivity of the Sandmeyer reaction is generally high. Route 2 is theoretically more efficient in terms of step count, but its feasibility is highly dependent on the availability and synthesis of the complex starting materials. Therefore, for a laboratory-scale synthesis where control and predictability are paramount, Route 1 would likely be the more prudent choice.
Reactivity and Synthetic Transformations of 6 Bromo 8 Fluorocinnoline 3 Carbaldehyde
Transformations at the C-3 Carbaldehyde Group
The aldehyde functionality at the C-3 position is a versatile handle for a variety of synthetic transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com The carbonyl carbon, being sp² hybridized with a trigonal planar geometry, can be attacked by nucleophiles from either face, which can lead to the formation of a new chiral center if the substituents are appropriate. libretexts.org
Key nucleophilic addition reactions applicable to the C-3 carbaldehyde group include:
Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents) would be expected to convert the aldehyde into a secondary alcohol.
Wittig Reactions: The reaction with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a vinyl-substituted cinnoline (B1195905).
Knoevenagel Condensation: This reaction involves the condensation with compounds containing an active methylene (B1212753) group, catalyzed by a weak base, to form a new carbon-carbon double bond.
| Reaction Name | Reagent Type | General Product Structure |
| Grignard Reaction | R-MgX | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene (Vinyl-cinnoline) |
| Knoevenagel Condensation | Z-CH₂-Z' (Z, Z' = EWG) | α,β-Unsaturated Product |
Oxidation and Reduction Pathways of the Aldehyde Functionality
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed to convert the C-3 carbaldehyde into the corresponding 6-bromo-8-fluorocinnoline-3-carboxylic acid.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (6-bromo-8-fluorocinnolin-3-yl)methanol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
| Transformation | Reagent Class | General Product Structure |
| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |
| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohol |
Condensation and Imine Formation Reactions
The C-3 carbaldehyde can undergo condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. Such reactions have been documented for analogous structures like 2-chloroquinoline-3-carbaldehyde. nih.gov This transformation is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration.
| Reactant | Product Type |
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydrazine (H₂N-NH₂) | Hydrazone |
| Hydroxylamine (H₂N-OH) | Oxime |
Reactivity of the C-6 Bromo Substituent
The bromine atom at the C-6 position serves as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution.
Carbon-Carbon Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-6 bromo position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This methodology is widely used for the synthesis of biaryl compounds. nih.gov
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the C-6 bromo substituent and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orglibretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aromatic rings.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a nickel or palladium complex, offering a broad scope for forming C-C bonds.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Feature |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd complex, Base | C(sp²)-C(sp²) bond (Biaryl) |
| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) salt, Base | C(sp²)-C(sp) bond (Arylalkyne) |
| Heck | Alkene | Pd complex, Base | C(sp²)-C(sp²) bond (Vinylated arene) |
| Negishi | Organozinc Reagent | Pd or Ni complex | C(sp²)-C(sp²)/C(sp³) bond |
Nucleophilic Aromatic Substitution (SNAr) Involving Bromine
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com
Transition-Metal Catalyzed Functionalization of the C-Br Bond
The carbon-bromine bond at the 6-position of the cinnoline ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse derivatives.
Prominent among these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, each offering a pathway to new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent. It is anticipated that 6-Bromo-8-fluorocinnoline-3-carbaldehyde would readily participate in such reactions to yield 6-aryl or 6-vinyl derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Sonogashira Coupling: The Sonogashira coupling provides a direct route to 6-alkynylcinnoline derivatives through the palladium- and copper-co-catalyzed reaction of the aryl bromide with a terminal alkyne. These alkynyl-substituted cinnolines can serve as precursors for further transformations.
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction facilitates the coupling of the aryl bromide with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles, leading to the formation of 6-aminocinnoline derivatives.
Table 1: Predicted Transition-Metal Catalyzed Reactions of this compound
| Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-8-fluorocinnoline-3-carbaldehyde |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-8-fluorocinnoline-3-carbaldehyde |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-Amino-8-fluorocinnoline-3-carbaldehyde |
Reactivity of the C-8 Fluoro Substituent
The fluorine atom at the 8-position, while generally a robust substituent, can also participate in specific chemical transformations, particularly nucleophilic aromatic substitution and C-F bond activation reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Fluoro-Substituted Aromatic Ring
The electron-withdrawing nature of the cinnoline ring system can activate the C-8 position towards nucleophilic attack, leading to the displacement of the fluoride (B91410) ion. This SNAr reaction is a valuable tool for introducing oxygen, nitrogen, and sulfur nucleophiles at this position. The rate and feasibility of this reaction are highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures are often required. The presence of the electron-withdrawing aldehyde group can further enhance the electrophilicity of the cinnoline ring, potentially facilitating this transformation.
C-F Bond Activation and Defluorinative Transformations
Recent advances in catalysis have enabled the activation of otherwise inert C-F bonds. Transition-metal complexes can oxidatively add into the C-F bond, leading to a range of defluorinative functionalization reactions. While challenging, such transformations could offer novel pathways for the modification of the 8-position, allowing for the introduction of groups that are not accessible through traditional SNAr reactions.
Electrophilic and Nucleophilic Reactivity of the Cinnoline Core
The cinnoline ring system, being a heteroaromatic scaffold, exhibits a distinct pattern of reactivity towards both electrophiles and nucleophiles.
Nucleophilic Attack at Cinnoline Ring Positions and Nitrogen Atoms
The electron-deficient nature of the cinnoline nucleus makes it susceptible to nucleophilic attack. The positions on the carbocyclic and heterocyclic rings, as well as the nitrogen atoms, present potential sites for such reactions. The regiochemical outcome of these attacks is largely governed by the electronic influence of the substituents.
The carbon atoms of the cinnoline ring, particularly those in the pyridazine (B1198779) portion, are the most probable sites for nucleophilic attack. The presence of the electron-withdrawing aldehyde group at the C3 position, and the electronegative nitrogen atoms, creates electrophilic centers within the ring. By analogy with similarly substituted electron-deficient heterocycles, it can be postulated that positions C4 and C8 are highly activated towards nucleophilic substitution.
A nucleophilic attack at the C4 position would be electronically favored due to its para relationship with the N2 nitrogen and its ortho position relative to the electron-withdrawing C3-carbaldehyde group. A hypothetical reaction could involve the displacement of a hydride ion or, if a suitable leaving group were present at this position, a nucleophilic aromatic substitution (SNAr) reaction.
The C8 position, bearing a fluorine atom, is another potential site for nucleophilic attack. The fluorine atom is a moderately good leaving group in SNAr reactions, and its departure would be facilitated by the electron-withdrawing effect of the adjacent N1 nitrogen and the bromo substituent at C6.
| Ring Position | Predicted Reactivity towards Nucleophiles | Rationale |
| N1 | Low | Reduced basicity due to electron-deficient ring system. |
| N2 | Low | Reduced basicity due to electron-deficient ring system. |
| C3 | Moderate | Site of the electron-withdrawing aldehyde group; can be attacked by strong nucleophiles. |
| C4 | High | Activated by the adjacent N1 and the C3-aldehyde group. |
| C6 | Moderate | Site of the bromo substituent; potential for SNAr or metal-catalyzed cross-coupling. |
| C8 | High | Activated by the adjacent N1 and the fluoro substituent, a potential leaving group. |
Chemoselectivity and Regioselectivity in Complex Reaction Environments
In a molecule with multiple reactive sites, such as this compound, the principles of chemoselectivity and regioselectivity are paramount in predicting reaction outcomes. The molecule possesses several distinct functional groups: an aldehyde, a carbon-bromine bond, a carbon-fluorine bond, and the electron-deficient cinnoline ring itself.
The aldehyde group at C3 is a classic electrophilic center and will readily undergo nucleophilic addition reactions with a wide range of nucleophiles, including organometallics, hydrides, and amines. These reactions are typically fast and can often be performed under mild conditions, allowing for selective transformation of the aldehyde without affecting other parts of the molecule.
The carbon-bromine bond at C6 is a versatile handle for synthetic transformations. It is susceptible to nucleophilic aromatic substitution, though this typically requires harsh conditions or strong activation. More commonly, it serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
The carbon-fluorine bond at C8 is generally more resistant to cleavage than the C-Br bond. In nucleophilic aromatic substitution, fluorine can be a good leaving group if the ring is sufficiently activated, which is the case here. However, in the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. This difference in reactivity can be exploited for selective, stepwise functionalization of the molecule.
The regioselectivity of reactions on the cinnoline ring is determined by the directing effects of the existing substituents. The electron-withdrawing nature of all substituents deactivates the ring towards electrophilic substitution. Conversely, for nucleophilic attack, the positions ortho and para to the ring nitrogens and the electron-withdrawing groups are the most activated.
The interplay of these factors allows for a degree of control over which part of the molecule reacts. For instance, a soft nucleophile under palladium catalysis would likely react selectively at the C-Br bond. In contrast, a hard nucleophile, such as an organolithium reagent, might preferentially add to the aldehyde group or attack one of the activated positions on the ring. The choice of reagents and reaction conditions is therefore critical in directing the transformation to the desired site.
The following table outlines the expected chemoselective transformations based on the type of reagent and reaction conditions.
| Reagent Type | Reaction Conditions | Predicted Major Transformation |
| Grignard or Organolithium Reagents | Low Temperature | Nucleophilic addition to the C3-aldehyde. |
| Hydride Reducing Agents (e.g., NaBH4) | Mild | Reduction of the C3-aldehyde to an alcohol. |
| Amines | Mild, often with acid catalysis | Formation of an imine at the C3-aldehyde. |
| Palladium Catalyst and a Boronic Acid | Suzuki Coupling Conditions | Cross-coupling at the C6-bromo position. |
| Strong Nucleophiles (e.g., NaOMe) | High Temperature | Nucleophilic aromatic substitution, potentially at C8 (displacing fluoride). |
Due to the absence of specific published research on the reactivity of this compound, this analysis is based on established principles of organic and heterocyclic chemistry. Experimental verification would be necessary to confirm these predictions.
Applications of 6 Bromo 8 Fluorocinnoline 3 Carbaldehyde As a Versatile Synthetic Intermediate
The Untapped Potential for Developing Structurally Diverse Cinnoline (B1195905) Derivatives
A Promising but Undocumented Heterocyclic Building Block
Theoretically, the structure of 6-Bromo-8-fluorocinnoline-3-carbaldehyde presents it as a valuable heterocyclic building block. The aldehyde group at the 3-position is a versatile functional handle for a wide array of chemical transformations, including but not limited to condensations, oxidations, reductions, and additions of organometallic reagents. The bromo and fluoro substituents on the benzene (B151609) ring offer sites for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental in modern organic synthesis for the creation of complex molecules. However, no specific studies have been published that demonstrate these applications for this particular compound.
Accessing Novel Polycyclic and Fused Cinnoline Systems: A Path Not Yet Taken
The aldehyde functionality, in concert with the adjacent nitrogen atom of the cinnoline ring, could potentially be utilized in cyclization reactions to form novel polycyclic and fused cinnoline systems. Reactions such as the Friedländer annulation or multi-component reactions could, in principle, be employed to construct more complex heterocyclic architectures. While the synthesis of polycyclic cinnoline derivatives is a known area of research, there is no evidence in the literature of this compound being used as a starting material for such endeavors.
Strategic Synthesis of Functionalized Organic Molecules: An Unwritten Chapter
Construction of Halogenated Cinnoline Derivative Libraries
The presence of both bromine and fluorine atoms on the cinnoline scaffold makes this compound an attractive starting point for the generation of libraries of halogenated cinnoline derivatives. otavachemicals.com The differential reactivity of the C-Br and C-F bonds under various reaction conditions could allow for selective functionalization, leading to a diverse range of substituted products. Such libraries are valuable in drug discovery and materials science for screening and optimization of properties. Nevertheless, the synthesis and characterization of such a library derived from this specific precursor have not been reported.
Integration into Multi-component Reaction Schemes
Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. nih.govrsc.orgscielo.br Heterocyclic aldehydes are often key components in MCRs, such as the Ugi and Passerini reactions. The aldehyde group of this compound makes it a suitable candidate for participation in such reactions, potentially leading to the rapid assembly of novel and complex cinnoline-containing scaffolds. A review of the literature on MCRs involving cinnoline derivatives did not, however, yield any examples where this specific compound was utilized.
Contribution to Organofluorine Chemistry: A Role Awaiting Discovery
Organofluorine compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. wikipedia.orgalchetron.comnih.govelsevierpure.com The presence of a fluorine atom at the 8-position of the cinnoline ring in this compound places it within the domain of organofluorine chemistry. Its synthesis and subsequent transformations could provide insights into the reactivity of fluorinated cinnoline systems. However, at present, there are no specific studies that detail the contribution of this compound to the broader field of organofluorine chemistry.
Leveraging the Fluoro Moiety for Tunable Reactivity and Properties
The fluorine atom at the 8-position of the cinnoline ring is expected to exert a strong electron-withdrawing effect, thereby influencing the reactivity of the entire heterocyclic system. This can modulate the pKa of the molecule and affect the electron density of the aromatic rings, which in turn can direct the regioselectivity of further chemical modifications. nih.gov The introduction of fluorine is a common strategy in drug design to enhance metabolic stability by blocking potential sites of oxidation and to improve binding affinity with biological targets. nih.gov
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 255.04 g/mol |
| Molecular Formula | C₉H₄BrFN₂O |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: These values are computationally predicted and have not been experimentally verified.
Synthesis of Complex Fluorinated Molecules and Synthons
The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex fluorinated molecules. Standard aldehyde transformations, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations, would allow for the introduction of various carbon-based side chains. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, heteroaryl, or alkyl groups at the 6-position. This dual reactivity allows for a modular approach to the synthesis of a diverse library of fluorinated cinnoline derivatives.
Precursor for Other Cinnoline-Based Functional Groups
The aldehyde group at the 3-position is a key feature that allows for the derivatization of this compound into a wide array of other functional groups, further expanding its utility as a synthetic intermediate.
Derivatization to Cinnoline Carboxylic Acids and Esters
The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412), Jones reagent, or sodium chlorite. The resulting 6-bromo-8-fluorocinnoline-3-carboxylic acid would be a valuable intermediate in its own right. Carboxylic acids are precursors to a variety of other functional groups and can be used in amide bond formation, a cornerstone of medicinal chemistry.
Table: Potential Oxidation Reactions
| Oxidizing Agent | Product |
| KMnO₄ | 6-Bromo-8-fluorocinnoline-3-carboxylic acid |
| CrO₃, H₂SO₄ (Jones Reagent) | 6-Bromo-8-fluorocinnoline-3-carboxylic acid |
| NaClO₂ | 6-Bromo-8-fluorocinnoline-3-carboxylic acid |
Subsequent esterification of the carboxylic acid, for example, through Fischer esterification with an alcohol in the presence of an acid catalyst, would yield the corresponding cinnoline esters. These esters can serve as protecting groups or as intermediates for further transformations.
Conversion to Amines, Amides, and Other Nitrogenous Cinnoline Compounds
The aldehyde functionality provides a direct route to nitrogen-containing derivatives. Reductive amination, a reaction between an aldehyde or ketone and an amine in the presence of a reducing agent, would produce various secondary and tertiary amines. This one-pot reaction is a powerful tool for introducing diverse amine-containing side chains.
Furthermore, the aldehyde can be converted to an oxime by reaction with hydroxylamine. Subsequent Beckmann rearrangement of the oxime could provide a route to cinnoline-3-carboxamides. Alternatively, direct amidation of the corresponding carboxylic acid (obtained via oxidation of the aldehyde) with an amine using a coupling agent would yield the desired amide. Amides are fundamental components of many biologically active molecules.
Theoretical and Computational Investigations of 6 Bromo 8 Fluorocinnoline 3 Carbaldehyde
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic structure and bonding is fundamental to predicting the chemical behavior of 6-Bromo-8-fluorocinnoline-3-carbaldehyde.
Frontier Molecular Orbital Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and spatial distribution of these frontier orbitals provide insights into the molecule's electrophilic and nucleophilic sites.
For this compound, the HOMO would likely be distributed over the electron-rich cinnoline (B1195905) ring system, while the LUMO would be expected to have significant contributions from the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods such as Density Functional Theory (DFT) would be employed to calculate the energies and visualize the spatial distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Analysis of this compound (Note: The following data is illustrative and not based on actual calculations for the specific compound.)
| Orbital | Energy (eV) | Primary Atomic Contributions | Predicted Reactive Site |
| HOMO | -6.5 | Cinnoline ring (π-system) | Nucleophilic attack from the ring |
| LUMO | -1.8 | Carbaldehyde group (C=O π*) | Electrophilic attack at the aldehyde carbon |
| HOMO-LUMO Gap | 4.7 | - | Indicates moderate kinetic stability |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound would be uneven due to the presence of electronegative atoms (N, O, F, Br). An analysis of the charge distribution provides a quantitative measure of the polarity of different bonds and the partial charges on each atom. This is typically achieved through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. These maps are valuable for predicting sites for electrophilic and nucleophilic attack. For the title compound, the MEP map would be expected to show negative potential (red/yellow regions) around the nitrogen atoms of the cinnoline ring and the oxygen atom of the carbaldehyde group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms and the carbon atom of the carbaldehyde group, suggesting susceptibility to nucleophilic attack.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are powerful tools for predicting and interpreting spectroscopic data. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can aid in the structural elucidation of this compound. nih.gov The calculated chemical shifts, when compared to experimental data, can confirm the proposed structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its IR spectrum. researchgate.net This involves calculating the harmonic frequencies and their corresponding intensities. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental IR spectra. For the title compound, characteristic vibrational modes would include the C=O stretching of the aldehyde, C=N stretching of the cinnoline ring, and C-Br and C-F stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and conjugation within the molecule.
Table 2: Predicted Spectroscopic Data for this compound (Note: This table presents expected ranges and is not based on actual calculations for the specific compound.)
| Spectroscopic Technique | Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift (δ) | 7.5 - 9.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | 110 - 190 ppm |
| IR | C=O Stretch (ν) | 1690 - 1710 cm⁻¹ |
| IR | C=N Stretch (ν) | 1550 - 1600 cm⁻¹ |
| UV-Vis | λmax | 280 - 350 nm |
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions.
Transition State Characterization for Key Synthetic Steps
For any proposed synthesis of this compound, computational methods can be used to identify and characterize the transition states of key reaction steps. By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. This information is crucial for understanding the reaction kinetics and feasibility. For instance, in a hypothetical nucleophilic aromatic substitution to introduce the fluorine atom, the energy profile of the Meisenheimer complex intermediate could be computationally explored.
Elucidation of Selectivity in Competing Reaction Pathways
When a reaction can proceed through multiple pathways leading to different products, computational chemistry can be employed to elucidate the factors governing selectivity. By calculating the activation energies for each competing pathway, the kinetically favored product can be predicted. For this compound, this could be relevant in reactions involving the aldehyde group versus the cinnoline ring, or in regioselective substitutions on the aromatic system. For example, in a Suzuki coupling reaction, the relative reactivity of the C-Br bond could be computationally compared to other potential reactive sites.
Emerging Trends and Future Perspectives in the Research of 6 Bromo 8 Fluorocinnoline 3 Carbaldehyde
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and atom-efficient reactions. For a molecule like 6-Bromo-8-fluorocinnoline-3-carbaldehyde, future research is anticipated to move beyond traditional synthetic routes, which may involve hazardous reagents and harsh conditions.
Key areas of exploration in the sustainable synthesis of this compound and its derivatives are expected to include:
Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including cinnolines. researchgate.net The application of controlled microwave heating could offer an efficient route to this compound, potentially reducing thermal decomposition and side-product formation.
Use of Greener Solvents: A shift away from volatile organic compounds towards more environmentally benign solvents like water, ethanol, or ionic liquids is a central tenet of green chemistry. Research into the synthesis of functionalized cinnolines will likely focus on adapting reaction conditions to these greener alternatives.
Catalytic Approaches: The development of catalytic, rather than stoichiometric, processes will be crucial. This minimizes waste and often leads to higher selectivity. For instance, leveraging catalytic amounts of acids or bases in condensation reactions can enhance the sustainability of the synthesis.
Development of Advanced Catalytic Systems for Functionalization
The functionalization of the cinnoline (B1195905) core is key to modulating its chemical and physical properties. Advanced catalytic systems are poised to play a transformative role in the derivatization of this compound. The bromine atom and the aldehyde group present on the molecule are prime targets for catalytic transformations.
Future research is likely to focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine substituent at the 6-position is an ideal handle for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions, catalyzed by palladium complexes, would allow for the introduction of a wide array of aryl, vinyl, alkynyl, and amino groups, respectively, leading to a diverse library of derivatives.
Transition Metal-Catalyzed C-H Activation: A more direct and atom-economical approach to functionalization involves the activation of carbon-hydrogen bonds. Rhodium and ruthenium catalysts have been successfully employed for the C-H functionalization of other heterocyclic systems and could be adapted for the cinnoline scaffold.
Organocatalysis: The aldehyde functionality at the 3-position opens the door to a plethora of organocatalytic transformations. For example, asymmetric aldol (B89426), Mannich, and Wittig-type reactions could be employed to elaborate the side chain, introducing stereocenters and complex functionalities.
Below is an illustrative table of catalytic systems that could be explored for the functionalization of the 6-bromo position on the cinnoline ring:
| Cross-Coupling Reaction | Catalyst System (Example) | Potential Functional Group Introduced |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Aryl, Heteroaryl |
| Heck | Pd(OAc)₂ / Ligand (e.g., P(o-tolyl)₃) | Alkenyl |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Alkynyl |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base | Arylamino, Alkylamino |
High-Throughput Synthesis and Screening of Derivatives
To efficiently explore the chemical space around this compound, high-throughput synthesis and screening techniques will be indispensable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds.
Future directions in this area include:
Combinatorial Chemistry: By systematically combining a set of building blocks, combinatorial chemistry can be used to generate a large library of derivatives. nih.govacs.orgkubinyi.denih.gov For instance, reacting this compound with a diverse set of amines via reductive amination would quickly produce a library of secondary and tertiary amine derivatives.
Parallel Synthesis: This technique involves the simultaneous synthesis of multiple compounds in separate reaction vessels. acs.org This allows for the rapid optimization of reaction conditions and the creation of focused libraries for structure-activity relationship studies.
Solid-Phase Synthesis: Attaching the this compound scaffold to a solid support would facilitate the purification process and enable the use of excess reagents to drive reactions to completion, which is particularly advantageous for library synthesis. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. researchgate.net The integration of flow chemistry with automated synthesis platforms is a rapidly growing area that could significantly impact the future research of this compound.
Potential applications include:
Automated Multi-Step Synthesis: Complex synthetic sequences could be performed in a fully automated fashion, reducing manual intervention and improving reproducibility. researchgate.net
Rapid Reaction Optimization: The precise control over reaction parameters in flow reactors allows for the rapid screening of conditions to identify optimal synthetic protocols.
On-Demand Synthesis: Flow chemistry setups can be designed for the on-demand synthesis of specific derivatives, which is particularly useful for generating compounds for immediate biological or materials testing.
Interdisciplinary Research Avenues in Materials Science and Medicinal Chemistry (Focusing on synthetic utility, not biological outcomes)
The unique electronic and structural features of this compound make it an attractive scaffold for interdisciplinary research, particularly in materials science and as a versatile building block in medicinal chemistry.
In materials science , the focus would be on the synthesis of novel functional materials. The planar, aromatic structure of the cinnoline core, combined with the potential for extensive functionalization, suggests its utility in:
Organic Electronics: Derivatives could be designed as organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of photovoltaic devices. The aldehyde and bromo functionalities serve as key anchor points for building larger conjugated systems.
Fluorescent Probes: The cinnoline ring system is known to exhibit fluorescence. By strategically modifying the substituents, it may be possible to develop novel fluorophores with tailored absorption and emission properties for use as sensors or in imaging applications.
In medicinal chemistry , the synthetic utility of this compound lies in its potential as a versatile starting material for the construction of more complex molecules. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, and nitriles, or used in the formation of new heterocyclic rings. The bromo and fluoro substituents can modulate the pharmacokinetic properties of the resulting molecules. The ability to perform selective cross-coupling at the bromine position and various transformations at the aldehyde group makes this compound a valuable platform for generating diverse molecular architectures for drug discovery programs.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (per brominated compound guidelines ).
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.
- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
How can this compound serve as a precursor in heterocyclic drug discovery, particularly for kinase inhibitors?
Advanced Research Question
The cinnoline core is a privileged scaffold in kinase inhibitors.
- Functionalization Strategies :
- Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR) and correlate substituent effects (Br/F) with IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
